n-Nitrosomorpholine-d8

説明

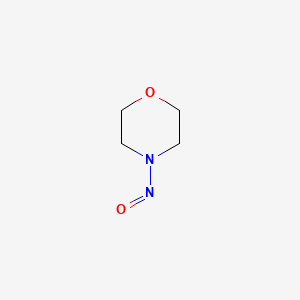

N-nitrosomorpholine is a nitrosamine that is morpholine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. A carcinogen and mutagen, it is found in snuff tobacco. It has a role as a carcinogenic agent and a mutagen.

N-Nitrosomorpholine is not used commercially in the United States. Limited information is available on the health effects of N-nitrosomorpholine. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of N-nitrosomorpholine in humans. Animal studies have reported effects on the liver from chronic exposure as well as tumors of the liver, nasal cavity, lung, and kidneys from oral exposure to N-nitrosomorpholine. EPA has not classified N- nitrosomorpholine for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified N-nitrosomorpholine as a Group 2B, possible human carcinogen.

N-Nitrosomorpholine is a natural product found in Nicotiana tabacum with data available.

N-Nitrosomorpholine is a yellow, crystalline nitrosamine that is sensitive to light. N-Nitrosomorpholine is not used or produced commercially in the US. This substance has been found as a contaminant in rubber products, including rubber nipples for baby bottles, and is also found in several vegetables, cheeses, alcoholic beverages and fruits. N-Nitrosomorpholine is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of Deuterated n-Nitrosomorpholine (NMOR-d8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of deuterated n-Nitrosomorpholine (NMOR-d8), a critical analytical standard and research tool in the study of nitrosamine impurities. This document compiles essential quantitative data, outlines relevant experimental protocols, and visualizes key metabolic and analytical pathways to support research and development in pharmaceuticals and related fields.

Core Physical and Chemical Properties

Deuterated n-Nitrosomorpholine, specifically the octadeuterated (d8) isotopologue, serves as an internal standard for the quantification of n-Nitrosomorpholine in various matrices. Its physical properties are similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the substitution of hydrogen atoms with deuterium.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of n-Nitrosomorpholine-d8 (NMOR-d8) and its non-deuterated analogue for comparison.

Table 1: Properties of n-Nitrosomorpholine-d8

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine | [1][2] |

| CAS Number | 1219805-76-1 | [1][3][4] |

| Molecular Formula | C₄D₈N₂O₂ | [4][5] |

| Molecular Weight | 124.17 g/mol | [1][2][4] |

| Exact Mass | 124.108791470 Da | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | >95% (by GC) to 100% (by HPLC) | [1][5] |

| Storage Conditions | -20°C (long-term); In solvent: -80°C (6 months) | [1][4][5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

Table 2: Comparative Properties of Non-Deuterated n-Nitrosomorpholine

| Property | Value | Source(s) |

| CAS Number | 59-89-2 | [6] |

| Molecular Formula | C₄H₈N₂O₂ | [6] |

| Molecular Weight | 116.12 g/mol | [6] |

| Appearance | Yellow crystals or golden liquid | [6][7] |

| Melting Point | 29 °C | [8] |

| Boiling Point | 224-224.5 °C at 747 mmHg | [8] |

| Water Solubility | Soluble | [7][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, handling, and analysis of NMOR-d8. The following sections provide methodologies for its synthesis and analytical characterization.

Synthesis of n-Nitrosomorpholine-d8

A specific, publicly available, step-by-step synthesis protocol for n-Nitrosomorpholine-d8 is not readily found in the literature, as this is often proprietary information of commercial suppliers. However, a general synthesis can be extrapolated from the well-established methods for preparing non-deuterated n-Nitrosomorpholine. The process involves the nitrosation of a deuterated morpholine precursor.

General Protocol:

-

Starting Material: Procure Morpholine-d8.

-

Reaction Setup: In a reaction vessel suitable for nitrosation reactions (e.g., a three-necked flask equipped with a stirrer, thermometer, and dropping funnel), dissolve Morpholine-d8 in an appropriate solvent, such as water or a dilute acid solution.

-

Cooling: Cool the solution to 0-5°C in an ice bath to control the exothermic reaction.

-

Nitrosating Agent: Slowly add a nitrosating agent, such as a solution of sodium nitrite (NaNO₂), dropwise to the cooled morpholine solution while maintaining the low temperature. The reaction is typically carried out under acidic conditions (e.g., using hydrochloric or acetic acid) to generate nitrous acid in situ.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate).

-

Extraction: Extract the n-Nitrosomorpholine-d8 product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to achieve the desired purity.

A visual representation of this workflow is provided below.

Caption: General workflow for the synthesis of n-Nitrosomorpholine-d8.

Analytical Characterization

NMOR-d8 is primarily used as an internal standard in chromatographic methods for the detection and quantification of nitrosamines.

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for analyzing volatile nitrosamines.

-

Sample Preparation: Samples (e.g., drug substances) are typically dissolved in a suitable solvent like dichloromethane. For solid matrices, a liquid-liquid extraction may be necessary. The sample is then spiked with a known concentration of NMOR-d8 as an internal standard.

-

GC Conditions (General):

-

Injector: Splitless mode.

-

Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a short period, then ramp up to a higher temperature (e.g., 250-300°C) to elute the analytes.

-

-

MS Conditions (General):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Key ions for n-Nitrosomorpholine (m/z 116, 86, 56) and NMOR-d8 (m/z 124, 92, 60) would be monitored. The loss of the NO group (30 amu) is a characteristic fragmentation.[6]

-

2.2.2 High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry

HPLC-MS/MS is also widely used, especially for less volatile nitrosamines or when analyzing complex matrices.

-

Sample Preparation: Similar to GC-MS, samples are dissolved and spiked with the NMOR-d8 internal standard.

-

HPLC Conditions (General):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

-

-

MS/MS Conditions (General):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for NMOR would be [M+H]⁺ at m/z 117, and for NMOR-d8 it would be [M+H]⁺ at m/z 125. Product ions are monitored for quantification.

-

Metabolic Pathways of n-Nitrosomorpholine

Understanding the metabolism of n-Nitrosomorpholine is crucial for toxicological studies. Deuterated analogues are instrumental in elucidating these pathways and studying kinetic isotope effects. The primary metabolic activation of NMOR is believed to occur via enzymatic hydroxylation at the α-carbon positions relative to the nitroso group.

-

α-Hydroxylation: This is considered the main pathway for the bioactivation of n-Nitrosomorpholine, leading to carcinogenic effects. Cytochrome P450 enzymes catalyze the hydroxylation at the α-carbon, forming an unstable intermediate. This intermediate can decompose, ultimately leading to DNA alkylation. Studies have shown that deuteration at the α-positions (as in 3,3,5,5-tetradeutero-N-nitrosomorpholine) significantly decreases the rate of α-hydroxylation, which correlates with reduced carcinogenicity.

-

β-Hydroxylation: Hydroxylation can also occur at the β-carbon positions, which is generally considered a detoxification pathway. This leads to the formation of more polar metabolites that can be more readily excreted.

The metabolic pathways are illustrated in the diagram below.

Caption: Metabolic activation and detoxification pathways of n-Nitrosomorpholine.

References

- 1. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 2. n-Nitrosomorpholine-d8 | C4H8N2O2 | CID 131869420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosomorpholine D8 | CAS No- 1219805-76-1 | Simson Pharma Limited [simsonpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clearsynth.com [clearsynth.com]

- 6. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]

- 8. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

n-Nitrosomorpholine-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on n-Nitrosomorpholine-d8 (NMOR-d8), a deuterated analogue of the carcinogenic compound n-Nitrosomorpholine (NMOR). This guide is intended for professionals in research, safety testing, and pharmaceutical development who require a reliable internal standard for the quantification of NMOR.

Core Compound Details

n-Nitrosomorpholine-d8 is a stable, isotopically labeled form of n-Nitrosomorpholine, a potent animal carcinogen.[1][2] Due to its chemical and physical similarity to the unlabeled compound, NMOR-d8 is an ideal internal standard for analytical methods, particularly mass spectrometry-based techniques. Its use allows for accurate quantification by correcting for variations in sample preparation and instrument response.[3]

| Property | Value | Source |

| CAS Number | 1219805-76-1 | [4] |

| Molecular Formula | C₄D₈N₂O₂ | [2] |

| Molecular Weight | 124.17 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Synonyms | 4-Nitrosomorpholine-2,2,3,3,5,5,6,6-d8, 2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine | [4] |

Metabolic Activation of n-Nitrosomorpholine

The carcinogenicity of n-Nitrosomorpholine is attributed to its metabolic activation. The primary pathway for this activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1][5][6] This process is a critical step in the formation of DNA-damaging intermediates. The use of deuterated NMOR has been instrumental in studying these metabolic pathways. Research has shown that deuterium substitution at the α-positions of NMOR leads to a decrease in the extent of α-hydroxylation, which correlates with reduced carcinogenicity.[5]

Caption: Metabolic activation of n-Nitrosomorpholine via α-hydroxylation.

Experimental Protocols

n-Nitrosomorpholine-d8 is primarily used as an internal standard in analytical methods for the detection and quantification of NMOR in various matrices, including pharmaceutical products, food, and environmental samples. Below are representative protocols for sample preparation and analysis using GC-MS/MS and HPLC-MS/MS.

Sample Preparation for Pharmaceutical Drug Products

This protocol outlines a general procedure for the extraction of nitrosamines from a solid drug product.

-

Sample Weighing: Accurately weigh 250 mg of the homogenized drug product into a centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known amount of n-Nitrosomorpholine-d8 solution.

-

Dissolution: Add 10 mL of a suitable solvent (e.g., 1M NaOH solution) and vortex for at least 5 minutes to dissolve the sample.[7]

-

Liquid-Liquid Extraction: Add 2.0 mL of dichloromethane, vortex, and shake for a minimum of 5 minutes.[7]

-

Phase Separation: Centrifuge the mixture at approximately 10,000 g for 5 minutes to separate the aqueous and organic layers.[7]

-

Sample Collection: Carefully transfer the lower organic phase (dichloromethane) to a clean vial for analysis.

References

- 1. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 5. Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. edqm.eu [edqm.eu]

A Researcher's Guide to Procuring N-Nitrosomorpholine-d8 Analytical Standard

For researchers, scientists, and professionals in drug development, the precise quantification of N-nitrosamines is of paramount importance due to their potential carcinogenicity. The use of stable isotope-labeled internal standards, such as N-Nitrosomorpholine-d8, is a critical component of robust analytical methodologies, ensuring accuracy and reliability in trace-level analysis. This technical guide provides an in-depth overview of where to purchase N-Nitrosomorpholine-d8, its key specifications, and a detailed experimental protocol for its application.

Reputable Suppliers and Product Specifications

A number of reputable chemical suppliers offer N-Nitrosomorpholine-d8 analytical standard. These companies provide the compound in various formats, from neat material to solutions of specified concentrations. When selecting a supplier, it is crucial to consider factors such as the availability of a comprehensive Certificate of Analysis (CoA), stated purity, and isotopic enrichment.

Below is a summary of key quantitative data for N-Nitrosomorpholine-d8 available from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Format | Storage Conditions |

| LGC Standards | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | >95% (GC) | 98 atom % D | Neat | Refer to CoA |

| Cambridge Isotope Labs | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | 98% | Not specified | 1 mg/mL in CH₂Cl₂-d₂ | +2°C to +8°C, Protect from light |

| MedchemExpress | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | Not specified | Not specified | Neat | -80°C (6 months), -20°C (1 month) in solvent |

| Simson Pharma Limited | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | Not specified | Not specified | Not specified | Refer to CoA |

| Clearsynth | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | Not specified | Not specified | Neat | Refer to CoA |

| Axios Research | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | Not specified | Not specified | Not specified | Refer to CoA |

| ChemScene | 1219805-76-1 | C₄D₈N₂O₂ | 124.17 | ≥98% | Not specified | Neat | 4°C |

Experimental Protocol: Quantification of N-Nitrosomorpholine in a Drug Substance using LC-MS/MS and N-Nitrosomorpholine-d8 as an Internal Standard

This section outlines a detailed methodology for the quantification of N-Nitrosomorpholine (NMOR) in a drug substance using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with N-Nitrosomorpholine-d8 (NMOR-d8) as an internal standard (ISTD).

Materials and Reagents

-

N-Nitrosomorpholine (NMOR) analytical standard

-

N-Nitrosomorpholine-d8 (NMOR-d8) analytical standard

-

Drug Substance to be analyzed

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

Preparation of Standard Solutions

-

NMOR Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR standard and dissolve in 10 mL of methanol.

-

NMOR-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR-d8 standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NMOR stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the NMOR-d8 stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.

Sample Preparation

-

Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 5 minutes to dissolve the sample.

-

Spike the solution with 100 µL of the 10 ng/mL NMOR-d8 internal standard spiking solution.

-

Vortex briefly to mix.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium formate in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NMOR: Precursor ion (m/z) 117.1 -> Product ion (m/z) 87.1

-

NMOR-d8: Precursor ion (m/z) 125.2 -> Product ion (m/z) 93.1

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of NMOR to NMOR-d8 against the concentration of the NMOR calibration standards.

-

Determine the concentration of NMOR in the drug substance sample by interpolating its peak area ratio from the calibration curve.

-

Calculate the final concentration of NMOR in the drug substance in parts per million (ppm) or ng/g.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the analytical workflow for the quantification of N-Nitrosomorpholine.

This comprehensive guide provides the necessary information for researchers to confidently source N-Nitrosomorpholine-d8 and implement a robust analytical method for its use as an internal standard. The provided experimental protocol and workflow diagram serve as a practical foundation for developing and validating methods for the trace-level analysis of this critical nitrosamine impurity.

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosomorpholine using n-Nitrosomorpholine-d8 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide require strict control and monitoring of these impurities at trace levels. This application note details a robust and sensitive method for the quantitative analysis of N-Nitrosomorpholine (NMOR) in drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique. The use of n-Nitrosomorpholine-d8 (NMOR-d8) as a stable, isotopically labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

Introduction

N-Nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during storage. Their potential mutagenicity necessitates highly sensitive and specific analytical methods for their detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS or GC-MS/MS) is a powerful technique for this purpose.

The principle of isotope dilution mass spectrometry is the recommended approach for accurate quantification. In this method, a known quantity of a stable, isotopically labeled analogue of the target analyte is added to the sample at the beginning of the analytical process.[1][2] The deuterated internal standard, such as NMOR-d8, is chemically identical to the analyte (NMOR) and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation.[3] Because it differs in mass, the mass spectrometer can distinguish it from the native analyte. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential analyte loss during sample workup or variations in instrument response.

Experimental Protocol

This protocol provides a general framework for the analysis of NMOR using NMOR-d8 as an internal standard. It should be adapted and validated for specific sample matrices.

Materials and Reagents

-

Analytes: N-Nitrosomorpholine (NMOR)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC-MS grade

-

Reagents: Sodium hydroxide (NaOH), Milli-Q or deionized water

-

Sample Preparation: 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm syringe filters (PTFE).

Standard Solution Preparation

-

Stock Solutions (approx. 500 µg/mL): Accurately weigh approximately 5 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C, protected from light.[5][6]

-

Intermediate Standard Mix (1 µg/mL): Prepare a mixed solution of NMOR by diluting the stock solution in dichloromethane.

-

Internal Standard (ISTD) Spiking Solution (e.g., 3 ng/mL): Prepare a working solution of NMOR-d8 in dichloromethane. The concentration should be appropriate for the expected analyte concentration range.[7]

-

Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard mix with dichloromethane to achieve a concentration range relevant to the required detection limits (e.g., 1 to 60 ppb or 0.01 to 6.0 ng/mL).[7] Spike each calibration standard with the ISTD Spiking Solution to achieve a constant concentration of NMOR-d8 (e.g., 3 ng/mL).

Sample Preparation

The choice of sample preparation depends on the solubility of the drug substance or product matrix.[7]

A) For Samples Soluble in Organic Solvents:

-

Accurately weigh 250-500 mg of the sample (API or powdered drug product) into a 15 mL centrifuge tube.

-

Add a precise volume of the ISTD Spiking Solution.

-

Add 5.0 mL of dichloromethane.

-

Vortex for 5 minutes to ensure complete dissolution/dispersion.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet excipients.[6]

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into a GC vial.

B) For Water-Soluble Samples:

-

Accurately weigh 250-500 mg of the sample into a 15 mL centrifuge tube.

-

Add a precise volume of the ISTD Spiking Solution.

-

Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.[6]

-

Perform a liquid-liquid extraction by adding 2.0 mL of dichloromethane. Vortex vigorously for 5 minutes.[6][7]

-

Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial, passing it through a 0.2 µm PTFE syringe filter if necessary.

GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used. A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity.[7][8]

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless, 250 °C, Splitless mode |

| Autosampler | 1 µL injection volume |

| Column | Agilent DB-1701P (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min[1] |

| Oven Program | Initial 50°C for 1 min, ramp 10°C/min to 80°C, then 15°C/min to 180°C, then 35°C/min to 260°C, hold 5 min[1] |

| Mass Spectrometer | Agilent 7010B GC/MS/MS, Thermo Scientific TSQ Duo, or equivalent |

| Ion Source | Electron Ionization (EI), 70 eV (can be lowered to 40 eV to reduce fragmentation)[9] |

| Source Temperature | 230 °C |

| Quad Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MS/MS Transitions | NMOR: (Quantifier/Qualifier ions to be determined empirically) NMOR-d8: (To be determined empirically) |

Data and Results

Method validation should be performed according to ICH Q2(R1) guidelines.[10] The use of NMOR-d8 ensures high-quality quantitative data. The table below summarizes typical performance data for nitrosamine analysis using similar GC-MS methods.

| Analyte | Linearity (r²) | LOQ (ppb) | Recovery (%) | Citation |

| N-Nitrosodimethylamine (NDMA) | >0.999 | 0.1 - 1.0 | 70 - 130 | [7] |

| N-Nitrosodiethylamine (NDEA) | >0.999 | 0.1 - 1.0 | 70 - 130 | [7] |

| N-Nitrosomorpholine (NMOR) | >0.995 | 0.4 - 4.0 | 68 - 83 | [1][2] |

| N-Nitrosodipropylamine (NDPA) | >0.999 | 0.1 - 1.0 | 70 - 130 | [7] |

| N-Nitrosodibutylamine (NDBA) | >0.999 | 0.1 - 1.0 | 70 - 130 | [7] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Experimental workflow for nitrosamine analysis using an internal standard.

Conclusion

The use of n-Nitrosomorpholine-d8 as an internal standard provides a reliable and accurate method for the quantification of N-Nitrosomorpholine in pharmaceutical materials by GC-MS. The isotope dilution strategy effectively compensates for matrix effects and variations in sample preparation and instrument performance, which is crucial for meeting the stringent regulatory requirements for nitrosamine impurity analysis. The described protocol offers a robust starting point for method development and validation, ensuring consumer safety and product quality.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. edqm.eu [edqm.eu]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of n-Nitrosomorpholine-d8 in Food Safety Testing: A Comprehensive Guide

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form in various food products during processing, cooking, and storage. Their presence in the food chain poses a significant risk to public health, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note details the use of n-Nitrosomorpholine-d8 (NMOR-d8), a deuterium-labeled internal standard, for the accurate analysis of N-nitrosamines in diverse food matrices. The use of stable isotope-labeled internal standards like NMOR-d8 is crucial for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][2] This document provides researchers, scientists, and food safety professionals with detailed protocols and data for the application of NMOR-d8 in conjunction with advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

N-Nitrosomorpholine-d8 is the deuterium-labeled form of N-Nitrosomorpholine (NMOR), a potent animal carcinogen.[3] As a stable isotope-labeled compound, it is an ideal internal standard for the quantitative analysis of its unlabeled counterpart and other nitrosamines in complex food samples.[2][3]

Physicochemical Properties of n-Nitrosomorpholine-d8

| Property | Value |

| Chemical Formula | C₄D₈N₂O₂ |

| Molecular Weight | 124.17 g/mol |

| CAS Number | 1219805-76-1 |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically >98% |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years for pure form). In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[3] Protect from light.[4] |

Analytical Workflow for N-Nitrosamine Analysis using n-Nitrosomorpholine-d8

The general workflow for the analysis of N-nitrosamines in food samples using NMOR-d8 as an internal standard involves sample preparation, extraction, cleanup, and instrumental analysis.

Figure 1: General workflow for the analysis of N-nitrosamines in food using NMOR-d8.

Experimental Protocols

Protocol 1: Analysis of N-Nitrosamines in Processed Meat Products by GC-CI-MS/MS

This protocol is adapted from methodologies that utilize gas chromatography-chemical ionization-tandem mass spectrometry for the determination of volatile N-nitrosamines in meat.[1]

1. Materials and Reagents

-

n-Nitrosomorpholine-d8 (NMOR-d8) solution (1 µg/mL in methanol)

-

N-nitrosamine standards mix

-

Dichloromethane (DCM), analytical grade

-

Methanol, analytical grade

-

Anhydrous sodium sulfate

-

Florisil solid-phase extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

Phosphate buffer (pH 7.0)

2. Sample Preparation and Extraction

-

Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of NMOR-d8 internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Add 20 mL of dichloromethane and homogenize for 2 minutes using a high-speed blender.

-

Centrifuge the mixture at 5000 rpm for 10 minutes.

-

Collect the organic layer (bottom layer) and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

3. Cleanup

-

Condition a Florisil SPE cartridge with 5 mL of dichloromethane.

-

Load the dried extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of dichloromethane to remove interferences.

-

Elute the N-nitrosamines with 10 mL of a dichloromethane/methanol mixture (e.g., 95:5 v/v).

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-CI-MS/MS)

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

-

Injection Volume: 1 µL, splitless

-

Injector Temperature: 220°C

-

Oven Program: 40°C (hold 1 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)

-

Ionization Mode: Positive Chemical Ionization (PCI) with ammonia as reagent gas

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Quantification Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native nitrosamine to the peak area of its corresponding labeled internal standard against the concentration of the native nitrosamine. The concentration of N-nitrosamines in the sample is then calculated from this curve.

Protocol 2: Analysis of Volatile N-Nitrosamines in Beer by Headspace SPME-GC-MS

This protocol outlines a method for the analysis of volatile nitrosamines in beer using headspace solid-phase microextraction (SPME) followed by GC-MS.

1. Materials and Reagents

-

n-Nitrosomorpholine-d8 (NMOR-d8) solution (1 µg/mL in methanol)

-

N-nitrosamine standards mix

-

Sodium chloride (NaCl)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation

-

Degas the beer sample by sonication for 10 minutes.

-

Place 10 mL of the degassed beer into a 20 mL headspace vial.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of analytes into the headspace.

-

Spike the sample with a known amount of NMOR-d8 internal standard solution.

-

Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

3. Headspace SPME

-

Place the vial in a heating block or autosampler incubator at 60°C.

-

Equilibrate the sample for 15 minutes.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with agitation.

4. Instrumental Analysis (GC-MS)

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Mass selective detector (e.g., 5977A)

-

Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injection: Desorb the SPME fiber in the GC inlet for 2 minutes at 250°C in splitless mode.

-

Oven Program: 50°C (hold 2 min), ramp to 220°C at 8°C/min (hold 5 min)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

5. Quantification Similar to Protocol 1, quantification is based on the isotope dilution method, using the ratio of the native analyte peak area to the NMOR-d8 peak area.

Quantitative Data and Performance

The use of NMOR-d8 as an internal standard significantly improves the accuracy and precision of N-nitrosamine analysis. The following tables summarize typical performance data from methods utilizing this approach.

Table 1: Method Performance for N-Nitrosamines in Processed Meat

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| N-Nitrosodimethylamine (NDMA) | 0.1 | 0.3 | 95 - 110 | 5 - 10 |

| N-Nitrosodiethylamine (NDEA) | 0.1 | 0.4 | 98 - 108 | 6 - 11 |

| N-Nitrosopyrrolidine (NPYR) | 0.15 | 0.5 | 92 - 105 | 7 - 12 |

| N-Nitrosopiperidine (NPIP) | 0.1 | 0.3 | 96 - 109 | 5 - 10 |

| N-Nitrosomorpholine (NMOR) | 0.1 | 0.4 | 97 - 110 | 6 - 11 |

Data compiled from representative studies.[1]

Table 2: Method Performance for N-Nitrosamines in Beer

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| N-Nitrosodimethylamine (NDMA) | 5 | 15 | 90 - 105 | < 15 |

| N-Nitrosodiethylamine (NDEA) | 10 | 30 | 92 - 108 | < 15 |

| N-Nitrosomorpholine (NMOR) | 10 | 30 | 95 - 110 | < 10 |

Data estimated based on typical performance of SPME-GC-MS methods.

Logical Relationship for Isotope Dilution Analysis

The principle of isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical procedure. The labeled standard behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis steps.

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of n-Nitrosomorpholine-d8 as an internal standard is indispensable for the accurate and reliable quantification of N-nitrosamines in a variety of food matrices. The detailed protocols and performance data provided in this application note demonstrate the robustness and sensitivity of analytical methods employing NMOR-d8. By compensating for variations in sample preparation and instrumental response, NMOR-d8 enables food safety laboratories to achieve high-quality data, ensuring compliance with regulatory limits and safeguarding consumer health.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with n-Nitrosomorpholine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can form in various consumer products, foods, and pharmaceuticals.[1][2] Its presence, even at trace levels, is a significant safety concern, necessitating highly sensitive and accurate analytical methods for its quantification. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for quantitative measurements. This application note details a robust and validated protocol for the quantification of n-Nitrosomorpholine in pharmaceutical matrices using n-Nitrosomorpholine-d8 as an internal standard.

The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (n-Nitrosomorpholine-d8) to the sample. The labeled compound is chemically identical to the native analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, precise and accurate quantification can be achieved, compensating for matrix effects and variations in sample recovery.

Metabolic Pathway of n-Nitrosomorpholine

N-Nitrosomorpholine undergoes metabolic activation in vivo, primarily through enzymatic hydroxylation. Understanding its metabolic fate is crucial for toxicological studies. The primary metabolic activation pathway involves α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[3][4]

Caption: Metabolic activation of n-Nitrosomorpholine.

Experimental Workflow for IDMS Analysis

The following diagram outlines the general workflow for the quantification of n-Nitrosomorpholine using Isotope Dilution Mass Spectrometry.

Caption: General workflow for IDMS analysis of NMOR.

Materials and Methods

Reagents and Materials

-

n-Nitrosomorpholine (NMOR) reference standard

-

n-Nitrosomorpholine-d8 (NMOR-d8) internal standard[5][6][7][8]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (resistivity ≥ 18 MΩ·cm)

-

Drug substance/product matrix

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the intermediate stock solutions with the initial mobile phase composition. The concentration range should encompass the expected levels of NMOR in the samples.

-

Prepare a working internal standard solution of NMOR-d8 at a fixed concentration.

-

Sample Preparation

-

Accurately weigh approximately 100 mg of the powdered drug substance or product into a centrifuge tube.

-

Add a known volume of the NMOR-d8 working internal standard solution.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction.

-

Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.[9]

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation and matrix.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in Water[10][11] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (e.g., 80:20 v/v)[11] |

| Gradient | Start with a low percentage of B, ramp up to elute NMOR, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | See Table below |

Mass Spectrometry Parameters

The following Multiple Reaction Monitoring (MRM) transitions are recommended for the quantification of NMOR and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| n-Nitrosomorpholine (NMOR) | 117.1 | 87.1 | Optimized for instrument |

| 117.1 | 57.1 | Optimized for instrument | |

| n-Nitrosomorpholine-d8 (NMOR-d8) | 125.1 | 93.1 | Optimized for instrument |

| 125.1 | 61.1 | Optimized for instrument |

Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NMOR to NMOR-d8 against the concentration of the NMOR calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of NMOR in the samples by interpolating the peak area ratio from the calibration curve.

Method Validation

A comprehensive method validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The Isotope Dilution Mass Spectrometry method using n-Nitrosomorpholine-d8 as an internal standard provides a highly accurate, precise, and robust approach for the quantification of n-Nitrosomorpholine in various matrices, particularly in pharmaceuticals. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and ensures reliable results, which is crucial for regulatory compliance and patient safety. This application note provides a comprehensive framework for the implementation of this advanced analytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Laboratory quantification of N-nitrosomorpholine (CAS: 59-89-2) - Analytice [analytice.com]

- 3. Metabolism of N-nitrosomorpholine by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat [inis.iaea.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ð-Nitrosomorpholine (Dâ, 98%) 1 mg/mL in methylene chloride-Dâ - Cambridge Isotope LaboratoriesDLM-8254-1.2 [isotope.com]

- 7. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 8. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. N-Nitrosomorpholine (NMOR) is a potential nitrosamine impurity that can form in drug products containing morpholine-related structures or from contaminated raw materials. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceuticals, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosomorpholine (NMOR) in pharmaceutical products using n-Nitrosomorpholine-d8 (NMOR-d8) as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the target analyte and compensates for variations in sample preparation and instrument response.[3] The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for trace-level analysis.[4][5][6][7]

Analytical Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of n-Nitrosomorpholine-d8 is spiked into the sample containing the unknown amount of N-Nitrosomorpholine. During LC-MS/MS analysis, the analyte and the internal standard are separated from other matrix components and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the analyte to the response of the internal standard.

Experimental Protocols

Reagents and Materials

-

Standards: N-Nitrosomorpholine (NMOR) and n-Nitrosomorpholine-d8 (NMOR-d8) reference standards.[8][9]

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Mobile Phase Additives: Formic acid or ammonium formate.

-

Sample Vials: Amber glass vials to protect the light-sensitive nitrosamines.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d8 in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.

-

Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the NMOR intermediate standard solution with a suitable solvent (e.g., methanol/water mixture). Spike each calibration standard with a constant concentration of NMOR-d8 internal standard. A typical calibration range might be 0.1 ng/mL to 50 ng/mL.

Sample Preparation

The following is a general sample preparation protocol that can be adapted based on the drug product matrix.

-

Sample Weighing: Accurately weigh a representative portion of the drug product (e.g., powdered tablets, capsule contents, or liquid formulation).

-

Spiking with Internal Standard: Add a known volume of the NMOR-d8 working solution to the sample.

-

Extraction: Add a suitable extraction solvent (e.g., methanol). The choice of solvent may vary depending on the solubility of the drug substance and excipients.

-

Vortexing and Sonication: Vortex the sample mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.

-

Centrifugation: Centrifuge the sample to pellet any undissolved excipients.

-

Filtration: Filter the supernatant through a 0.22 µm filter into an amber HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of NMOR from matrix interferences |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | NMOR: e.g., m/z 117 -> 87, 117 -> 57NMOR-d8: e.g., m/z 125 -> 93, 125 -> 61 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation. The specific values will vary depending on the instrument and method conditions.

Table 1: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| N-Nitrosomorpholine | 0.05 - 0.2 | 0.1 - 0.5 |

Table 2: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| N-Nitrosomorpholine | 0.1 - 50 | > 0.995 |

Table 3: Accuracy (Recovery)

| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | % RSD |

| N-Nitrosomorpholine | Low | 85 - 115 | < 15% |

| Medium | 90 - 110 | < 15% | |

| High | 90 - 110 | < 15% |

Table 4: Precision

| Analyte | Concentration (ng/g) | Repeatability (% RSD) | Intermediate Precision (% RSD) |

| N-Nitrosomorpholine | Low | < 15% | < 20% |

| High | < 10% | < 15% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: Experimental workflow for the analysis of N-Nitrosomorpholine.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. veeprho.com [veeprho.com]

- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. japsonline.com [japsonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Nitrosomorpholine-d8 | CAS 1219805-76-1 | LGC Standards [lgcstandards.com]

Application Notes and Protocols for N-Nitrosomorpholine (NMOR) Sample Extraction Utilizing a d8-Nitrosomorpholine Surrogate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can be present as an impurity in various products, including pharmaceuticals, food, and environmental samples.[1][2] Accurate and sensitive quantification of NMOR is crucial for ensuring product safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as d8-N-Nitrosomorpholine (d8-NMOR), is a robust analytical approach that corrects for analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[3]

This document provides detailed application notes and protocols for the extraction of N-Nitrosomorpholine from various matrices using d8-NMOR as a surrogate standard. The methodologies described are based on established analytical techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Approaches

The choice of extraction technique largely depends on the sample matrix. For aqueous samples like drinking water, Solid-Phase Extraction (SPE) is a common and effective method.[3] For more complex matrices such as pharmaceutical drug products, Liquid-Liquid Extraction (LLE) or a more advanced Dispersive Liquid-Liquid Microextraction (DLLME) may be employed to isolate the target analyte from interfering substances.[4]

The analysis is typically performed using GC-MS/MS or LC-MS/MS, which offer high sensitivity and selectivity for the detection of trace levels of nitrosamines.[1][5][6] The use of a deuterated internal standard like d8-NMOR is compatible with these detection techniques and allows for accurate quantification via isotope dilution.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for N-Nitrosomorpholine analysis using methods incorporating internal standards.

| Analytical Method | Sample Matrix | Extraction Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| GC-MS/MS | Drinking Water | Solid Phase Extraction (SPE) | 0.4 - 4 ng/L | - | - | [3] |

| GC-TEA | Air | Adsorbent Tubes | 0.4 µg/m³ | 0.6 µg/m³ | 96.8 - 98.7 | [7] |

| GC/MS/MS | Drug Products | - | - | 1 - 10 ppb | 70 - 130 | [8] |

| LC-MS/MS | Zaltoprofen (Drug) | - | 0.0014 ppm | 0.0041 ppm | - | [9] |

| LC-HRMS | Water | Solid Phase Extraction (SPE) | 0.4 - 12 ng/L | - | 68 - 83 | [10] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from methodologies used for the analysis of nitrosamines in drinking water, such as EPA Method 521.

Materials and Reagents:

-

N-Nitrosomorpholine (NMOR) analytical standard

-

d8-N-Nitrosomorpholine (d8-NMOR) surrogate standard solution (e.g., 1 µg/mL in methanol)

-

Methanol, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Deionized water

-

Solid-Phase Extraction Cartridges (e.g., activated carbon or coconut charcoal based)

-

Nitrogen gas for evaporation

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Collect a 500 mL water sample in a clean glass container.

-

Spike the sample with a known amount of d8-NMOR surrogate standard solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration relevant to the expected analyte concentration and instrument sensitivity.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water through the cartridge. Ensure the cartridge does not go dry before sample loading.

-

-

Sample Loading:

-

Load the d8-NMOR-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

-

Cartridge Washing and Drying:

-

After loading, wash the cartridge with 10 mL of deionized water to remove any interfering substances.

-

Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

-

-

Elution:

-

Elute the retained analytes (NMOR and d8-NMOR) from the cartridge by passing 10 mL of dichloromethane through it. Collect the eluate in a clean collection tube.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas in a warm water bath (approximately 40°C).

-

-

Analysis:

-

Transfer the concentrated extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Pharmaceutical Samples

This protocol is a general procedure for the extraction of NMOR from a solid drug product.

Materials and Reagents:

-

N-Nitrosomorpholine (NMOR) analytical standard

-

d8-N-Nitrosomorpholine (d8-NMOR) surrogate standard solution

-

Dichloromethane (DCM), HPLC grade

-

Sodium hydroxide solution (e.g., 0.1 M)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the powdered drug product (e.g., 1 gram) into a centrifuge tube.

-

Add a specific volume of a suitable solvent (e.g., 10 mL of 0.1 M sodium hydroxide) to dissolve or suspend the sample.

-

Spike the sample suspension with a known amount of d8-NMOR surrogate standard solution.

-

-

Extraction:

-

Add 10 mL of dichloromethane to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Phase Separation and Collection:

-

Carefully transfer the lower organic layer (dichloromethane) to a clean collection flask.

-

Repeat the extraction step with a fresh 10 mL portion of dichloromethane to improve recovery. Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Analysis:

-

Transfer the final extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

-

Visualizations

Caption: Solid-Phase Extraction (SPE) Workflow for NMOR Analysis.

Caption: Liquid-Liquid Extraction (LLE) Workflow for NMOR Analysis.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dispersant-First Dispersive Liquid-Liquid Microextraction (DF-DLLME), a Novel Sample Preparation Procedure for NDMA Determination in Metformin Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 6. agilent.com [agilent.com]

- 7. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]

- 8. agilent.com [agilent.com]

- 9. japsonline.com [japsonline.com]

- 10. lcms.cz [lcms.cz]

The Role of n-Nitrosomorpholine-d8 in Environmental Contaminant Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of n-Nitrosomorpholine-d8 (NMOR-d8) in the analysis of the environmental contaminant n-Nitrosomorpholine (NMOR). NMOR is a probable human carcinogen, making its detection and quantification in environmental matrices a critical concern for public health and safety.[1] NMOR-d8, a deuterated analog of NMOR, serves as an indispensable tool for accurate and precise quantification in complex environmental samples.

Application Notes

1. Principle of Isotope Dilution Mass Spectrometry

n-Nitrosomorpholine-d8 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high accuracy and precision. The principle lies in adding a known amount of the isotopically labeled standard (NMOR-d8) to the sample at the beginning of the analytical process.

The labeled standard is chemically identical to the native analyte (NMOR) and therefore experiences the same physical and chemical effects during sample preparation, extraction, and analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in extraction efficiency and matrix effects.

2. Advantages of Using n-Nitrosomorpholine-d8

-

Improved Accuracy and Precision: Compensates for analyte losses during sample preparation and instrumental analysis.

-

Matrix Effect Mitigation: The internal standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer, thus correcting for matrix-related signal variations.

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample types and batches.

-

Regulatory Compliance: The use of deuterated internal standards is often stipulated or recommended in regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), for the analysis of trace contaminants.

3. Applications in Environmental Monitoring

NMOR-d8 is crucial for the analysis of NMOR in various environmental matrices:

-

Water Analysis: Essential for quantifying NMOR in drinking water, wastewater, and surface water, where it can be present as a disinfection byproduct or industrial contaminant.

-

Air Analysis: Used in methods for monitoring airborne NMOR in industrial settings, such as rubber manufacturing plants, and in ambient air.

-

Soil and Sediment Analysis: Enables the accurate measurement of NMOR in contaminated soils and sediments, which can act as environmental sinks for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of n-Nitrosomorpholine (NMOR) using methods that typically employ deuterated internal standards like NMOR-d8.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for NMOR in Environmental Matrices

| Matrix | Analytical Method | Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |

| Drinking Water | SPE-GC-MS/MS | 0.4 - 4 ng/L | - | [2] |

| Drinking Water | SPE-LC-MS/MS | < 0.5 ng/L | - | [3] |

| Water | Online-SPE/SEC/LCMS | 0.12 - 6.60 ng/L | 0.40 - 21.99 ng/L | [4] |

| Air | Adsorbent Tube-GC-Chemiluminescence | 0.4 µg/m³ (84 ppt) | 0.6 µg/m³ (116 ppt) | [5] |

Table 2: Recovery Rates of NMOR from Environmental Matrices

| Matrix | Analytical Method | Spiking Level | Average Recovery (%) | Reference |

| Water | SPE-GC-MS/MS | 100 ng/L | 71.5 - 88.0% | [6] |

| Water | SPE-LC-MS/MS | - | 67 - 89% | |

| Air (Polar Partition Tubes) | Adsorbent Tube-GC-Chemiluminescence | 112 - 448 ng | 96.7% | [5] |

| Air (Florisil Tubes) | Adsorbent Tube-GC-Chemiluminescence | 112 - 448 ng | 96.3% | [5] |

Table 3: Reported Concentrations of NMOR in Environmental Samples

| Matrix | Location/Source | Concentration Range | Reference |

| Wastewater Effluents (U.S.) | 11 of 12 plants | Average: 20 ± 18 ng/L | |

| Sewage Treatment Plant Discharge | Yodo River Basin, Japan | 26.4 - 171 ng/L | |

| Soil (outside tire chemical plant) | Ohio, USA | 4.4 µg/g | [5] |

| Air (inside new cars, 1979) | - | Trace - 2.5 µg/m³ | [1] |

Experimental Protocols

Protocol 1: Analysis of n-Nitrosomorpholine in Drinking Water by SPE and GC-MS/MS (Based on EPA Method 521 principles)

This protocol outlines the general steps for the extraction and analysis of NMOR in drinking water using solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMOR-d8 as an internal standard.

1. Materials and Reagents:

-

n-Nitrosomorpholine (NMOR) analytical standard

-

n-Nitrosomorpholine-d8 (NMOR-d8) internal standard solution (e.g., 1 mg/mL in methanol)

-

Methanol, Dichloromethane (DCM), Ethyl Acetate (pesticide grade or equivalent)

-

Reagent water (Milli-Q or equivalent)

-

Solid-Phase Extraction (SPE) cartridges (e.g., coconut charcoal or graphitized carbon)

-

Anhydrous sodium sulfate

-

Glass fiber filters (1 µm)

-

Concentrator tubes

2. Sample Preparation and Extraction:

-

Collect a 500 mL water sample in a clean glass bottle.

-

Add a known amount of NMOR-d8 internal standard solution to the water sample.

-

Filter the sample through a 1 µm glass fiber filter.

-

Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM, methanol, and reagent water.

-

Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

After loading, dry the cartridge by purging with nitrogen gas for at least 20 minutes.

-

Elute the trapped analytes from the cartridge with an appropriate solvent, such as dichloromethane.

-

Dry the eluate by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC):

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Column: e.g., DB-1701 or equivalent (mid-polarity)

-

Oven Program: Optimized for separation of nitrosamines (e.g., initial temperature 40°C, ramp to 250°C).

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for both NMOR and NMOR-d8.

-

4. Quantification:

-

Create a calibration curve by analyzing standards containing known concentrations of NMOR and a constant concentration of NMOR-d8.

-

Calculate the concentration of NMOR in the samples by comparing the peak area ratio of NMOR to NMOR-d8 against the calibration curve.

Protocol 2: Analysis of n-Nitrosomorpholine in Air by Adsorbent Tube Sampling and GC-Chemiluminescence Detection (Based on OSHA Method 17)

This protocol describes the collection of airborne NMOR and subsequent analysis. NMOR-d8 can be used as an internal standard by spiking it onto the adsorbent material before sample analysis.

1. Materials and Reagents:

-

Sampling tubes containing a suitable adsorbent (e.g., Polar Partition and Florisil coated with ascorbic acid)

-

Personal sampling pump calibrated to a flow rate of 0.2 L/min

-

Desorption solvent: 75/25 (v/v) methylene chloride/methanol

-

NMOR analytical standard

-

NMOR-d8 internal standard solution

2. Sample Collection:

-

Connect two adsorbent tubes in series to a calibrated personal sampling pump.

-

Draw a known volume of air (e.g., 40 L) through the sampling tubes at a flow rate of 0.2 L/min.

-

After sampling, cap the tubes and protect them from light. Store in a freezer until analysis.

3. Sample Preparation:

-

Break the ends of the sampling tubes and transfer the adsorbent material to separate vials.

-

Add a known amount of NMOR-d8 internal standard to each vial.

-

Add 1 mL of the desorption solvent to each vial.

-

Seal the vials and allow them to stand for 30 minutes with occasional shaking to ensure complete desorption.

4. Instrumental Analysis (GC with Chemiluminescence Detector):

-

Gas Chromatograph (GC):

-

Injection Volume: 5 µL

-

Injector and Detector Temperatures: Optimized for NMOR analysis.

-

Column: Suitable for separation of volatile nitrosamines.

-

-

Detector: Chemiluminescence detector (Thermal Energy Analyzer - TEA), which is highly selective for nitrosamines.

5. Quantification:

-

Prepare calibration standards of NMOR with a constant amount of NMOR-d8.

-

Analyze the standards and samples.

-

Quantify the amount of NMOR in the air sample based on the peak area ratio to the internal standard and the volume of air sampled.

Protocol 3: General Protocol for Analysis of n-Nitrosomorpholine in Soil/Sediment by LC-MS/MS

1. Materials and Reagents:

-

NMOR analytical standard

-

NMOR-d8 internal standard solution

-

Acetonitrile, Methanol, Dichloromethane (HPLC or pesticide grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Ultrasonic bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Sample Preparation and Extraction:

-

Homogenize the soil or sediment sample and weigh approximately 5-10 g into a centrifuge tube.

-

Spike the sample with a known amount of NMOR-d8 internal standard solution and allow it to equilibrate.

-

Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and dichloromethane).

-

Extract the sample using an ultrasonic bath for 15-30 minutes or a mechanical shaker for 1-2 hours.

-

Centrifuge the sample to separate the solid material from the solvent extract.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the solid residue and combine the supernatants.

-

The combined extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Filter the final extract through a 0.22 µm syringe filter before analysis.

3. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatograph (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: Gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid).

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for NMOR and NMOR-d8.

-

4. Quantification:

-

Follow the same quantification procedure as described in Protocol 1 for water analysis.

Visualizations

Caption: Experimental workflow for NMOR analysis in water.

References

- 1. researchgate.net [researchgate.net]

- 2. img.antpedia.com [img.antpedia.com]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

Application Note: Quantification of n-Nitrosomorpholine in Cosmetics by GC-MS/MS with a d8-Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of N-Nitrosomorpholine (NMOR), a potential carcinogenic impurity, in various cosmetic products.[1] Due to the complex matrices of cosmetics, a reliable analytical procedure is crucial to ensure consumer safety and regulatory compliance.[2] The described method employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for detection, coupled with a stable isotope-labeled internal standard, N-Nitrosomorpholine-d8 (NMOR-d8), to ensure accuracy and precision.[3][4] Sample preparation involves a liquid-liquid extraction (LLE) procedure designed to efficiently isolate the target analyte from complex formulations such as creams, lotions, and shampoos.[4][5] The method is validated to demonstrate high sensitivity, with a limit of quantification in the low µg/kg range, making it suitable for trace-level analysis.[2]

Introduction

N-nitrosamines are a class of compounds recognized as probable human carcinogens.[6] Their formation can occur in cosmetic products during manufacturing or storage when certain ingredients, such as secondary or tertiary amines, react with nitrosating agents.[1][5] N-Nitrosomorpholine (NMOR) is one such volatile nitrosamine that requires monitoring. Regulatory bodies have set strict limits on the presence of nitrosamines in consumer products, necessitating sensitive and specific analytical methods for their control.[7]

This protocol provides a comprehensive workflow for the determination of NMOR in cosmetics. The use of a deuterated internal standard, NMOR-d8, is critical as it mimics the analytical behavior of the native analyte, effectively compensating for variations in sample extraction efficiency and potential matrix effects during GC-MS/MS analysis.[3][8] The method utilizes Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification at trace levels.[4]

Materials and Reagents

-

Standards:

-

Solvents (HPLC or GC-grade):

-

Methanol

-

Dichloromethane

-

Hexane

-

Acetone

-

-

Reagents:

-

Anhydrous Sodium Sulfate

-

Deionized Water (Type 1)

-

-

Consumables:

-

50 mL polypropylene centrifuge tubes

-

1.5 mL amber glass autosampler vials with inserts

-

Syringe filters (0.22 µm, PTFE)

-

Glass Pasteur pipettes

-

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]

-

Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent.[4]

-